molecular formula C17H15ClN4O B2650364 (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone CAS No. 1797161-29-5

(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone

Cat. No.: B2650364
CAS No.: 1797161-29-5
M. Wt: 326.78
InChI Key: SEDGQBZGXFLBKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone is a synthetic compound featuring a complex, fused heterocyclic scaffold. This structure is closely related to the pyrazolo[1,5-a]pyrimidine class of molecules, which are recognized in medicinal chemistry as privileged structures for developing potent protein kinase inhibitors (PKIs) . Compounds based on this core scaffold have demonstrated significant potential in targeted cancer therapy research due to their ability to modulate key cellular signaling pathways . The mechanism of action for such molecules typically involves competitive inhibition at the ATP-binding site of various kinase enzymes, such as EGFR, B-Raf, and MEK, which are frequently disrupted in cancers . This makes them valuable tools for researching novel anti-proliferative agents and investigating dysregulated signaling in oncology. The structural rigidity of the fused ring system provides a planar framework amenable to diverse chemical modifications, allowing researchers to explore structure-activity relationships and optimize interactions with specific biological targets . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-7-16-19-9-13-10-21(6-5-15(13)22(16)20-11)17(23)12-3-2-4-14(18)8-12/h2-4,7-9H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDGQBZGXFLBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC(=CC=C4)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine structure, followed by the introduction of the 3-chlorophenyl and 2-methyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's molecular formula is C21H18ClN5O2C_{21}H_{18}ClN_{5}O_{2} with a molecular weight of 407.9 g/mol. Its structure features a chlorophenyl group and a dihydropyrazolo-pyrimidine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance:

  • Cell Cycle Arrest : Certain derivatives have shown the ability to induce cell cycle arrest in cancer cell lines such as HepG-2 at the G2/M phase, suggesting a mechanism that could be exploited for cancer therapy .
  • Broad-Spectrum Activity : Compounds similar to this compound have demonstrated broad-spectrum anticancer activity against various cancer types .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazolo derivatives have been found to possess significant antibacterial and antifungal properties against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. This suggests potential applications in treating infectious diseases .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of pyrazolo compounds suggest that they may have applications in neurodegenerative diseases due to their ability to cross the blood-brain barrier (BBB). This property enhances their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of pyrazolo derivatives:

  • Study on Anticancer Activity : A study published in Molecular Medicine Reports demonstrated that specific derivatives induced apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Screening : Research conducted on various pyrazolo compounds showed effective inhibition of bacterial growth using agar well diffusion methods .

Potential Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : It could serve as a lead compound for developing new anticancer drugs or antimicrobial agents.
  • Research Tool : The compound can be utilized in biochemical research to explore cellular mechanisms of cancer and infection.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Chlorophenyl Substituent Position

  • MK82 (3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one): Shares the 3-chlorophenyl group but lacks the pyrido ring and methanone linker. The absence of the fused pyrido system reduces molecular complexity and polar surface area compared to the target compound .
  • MK86 (1-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one) : Features a 4-chlorophenyl substituent, altering electronic distribution. The para-substitution may influence binding interactions in biological systems compared to the meta-substituted target compound .
  • 3-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: Replaces the methanone group with a triazole ring, increasing hydrogen bond acceptors (6 vs. 4 in the target compound) and logP (1.36 vs. estimated ~1.5–2.0 for the target) .

Functional Group Variations

  • Compound 26b: Contains a p-tolyldiazenyl group and a 4-chlorophenyl substituent.
  • Compound 4l (2-Amino-5-(2,6-dichlorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-5,6-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one): Incorporates a dichlorophenyl group and hydroxyl-diazenyl substituent, increasing polarity (logSw = -2.95 for triazole analogue vs. ~-3.5 estimated for diazenyl derivatives) .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Polar Surface Area (Ų)
Target Compound* C₁₉H₁₅ClN₄O₂ 378.80 ~1.8 5 1 ~70
MK82 C₁₃H₉ClN₄O 272.69 2.1 4 1 58.2
MK86 C₁₃H₉ClN₄O 272.69 2.3 4 1 58.2
Compound C₁₈H₁₂ClN₇O 377.79 1.36 6 1 72.2
Compound 26b C₃₃H₂₅ClN₆O₂ 572.00 3.5 8 3 120.3

*Estimated for the target compound based on structural analogs.

Key Observations:

  • The triazole-containing analogue () exhibits a lower logP than diazenyl derivatives (e.g., Compound 26b), suggesting improved aqueous solubility .
  • The target compound’s methanone linker likely reduces hydrogen bonding capacity compared to triazole or diazenyl groups, impacting target affinity and pharmacokinetics.

Key Observations:

  • Low yields in MK86 synthesis (3%) highlight challenges in purifying chlorophenyl derivatives , whereas Compound 26b achieved 74% yield via straightforward cyclocondensation .
  • The target compound’s IR spectrum would resemble Compound 26b, with a carbonyl stretch near 1612 cm⁻¹ .

Biological Activity

The compound (3-chlorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone (CAS Number: 932208-28-1) is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C17H16ClN5O
  • Molecular Weight : 345.79 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features a chlorophenyl group and a dihydropyrazolo-pyrimidine core, which are crucial for its biological interactions.

PropertyValue
Molecular Weight345.79 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer activities. For instance, derivatives have shown efficacy against various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.

  • Targeting Kinases : The compound has been noted to inhibit several kinases associated with cancer progression. Studies have demonstrated that similar compounds effectively inhibit the activity of mTOR and other tyrosine kinases, leading to reduced cell proliferation in cancer models .
  • Case Study : A study involving a series of synthesized pyrazolo-pyrimidines indicated that those with modifications at the N8 position exhibited enhanced potency against cancer cell lines compared to their unmodified counterparts .

Psychopharmacological Effects

The compound's structure suggests potential psychopharmacological activity. Pyrazolo[1,5-a]pyrimidines have been investigated for their effects on neurotransmitter systems.

  • Mechanism of Action : Preliminary studies suggest that these compounds may interact with serotonin receptors and other neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown moderate to strong antibacterial activity.

  • Testing Against Bacteria : In vitro studies have reported that certain derivatives exhibit significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating potential as antimicrobial agents .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor.

  • Acetylcholinesterase Inhibition : Some studies have evaluated its potential as an acetylcholinesterase inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's .
  • Urease Inhibition : The compound has shown promise in inhibiting urease activity, which could be beneficial in treating infections caused by urease-producing bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.